N-(1-Benzyl-4-piperidyl)-N-benzylpropanamide (hydrochloride)

Description

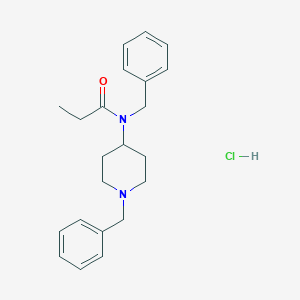

N-(1-Benzyl-4-piperidyl)-N-benzylpropanamide (hydrochloride) is a synthetic compound featuring a piperidine core substituted with benzyl groups at the 1- and 4-positions, linked to a propanamide chain. Its molecular formula is C₂₁H₂₇ClN₂O, with a molecular weight of 358.91 g/mol (CAS: 1474-02-8). This compound is classified as a Schedule 1 substance under the DEA due to its μ-opioid agonist activity, as demonstrated in preclinical studies .

Properties

CAS No. |

117994-42-0 |

|---|---|

Molecular Formula |

C22H29ClN2O |

Molecular Weight |

372.9 g/mol |

IUPAC Name |

N-benzyl-N-(1-benzylpiperidin-4-yl)propanamide;hydrochloride |

InChI |

InChI=1S/C22H28N2O.ClH/c1-2-22(25)24(18-20-11-7-4-8-12-20)21-13-15-23(16-14-21)17-19-9-5-3-6-10-19;/h3-12,21H,2,13-18H2,1H3;1H |

InChI Key |

QSIOAEGCHTZOER-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)N(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC=CC=C3.Cl |

Origin of Product |

United States |

Scientific Research Applications

Structural Characteristics

N-(1-Benzyl-4-piperidyl)-N-benzylpropanamide (hydrochloride) is a derivative of the piperidine class, which is widely recognized for its versatility in drug design. The piperidine ring is known for its ability to interact with various biological targets due to its structural flexibility and three-dimensional nature . The compound's structure includes both benzyl and piperidine moieties, which contribute to its pharmacological properties.

Antiviral Properties

Recent studies have indicated that compounds related to N-(1-Benzyl-4-piperidyl)-N-benzylpropanamide exhibit antiviral activities, particularly against influenza viruses. For instance, N-benzyl 4,4-disubstituted piperidines have been identified as potent inhibitors of the H1N1 virus through a novel mechanism involving hemagglutinin fusion peptide interaction . These findings suggest that similar derivatives could be explored for their efficacy against other viral pathogens.

Analgesic Effects

The compound is structurally related to the fentanyl series of synthetic opioids, which are known for their potent analgesic effects. Research has shown that modifications in the piperidine structure can lead to significant variations in analgesic potency. For example, compounds derived from N-benzylpiperidine have been synthesized and evaluated for their analgesic activity, with some exhibiting comparable or enhanced effects relative to traditional opioids . This highlights the potential of N-(1-Benzyl-4-piperidyl)-N-benzylpropanamide as a candidate for pain management therapies.

Case Study 1: Antiviral Activity Assessment

A study evaluated a series of N-benzyl 4,4-disubstituted piperidine analogues against the influenza A/PR/8/34 (H1N1) virus. The results demonstrated that certain modifications led to improved antiviral activity with low micromolar EC50 values. The structural requirements for activity were identified, emphasizing the critical role of the benzyl substituent in maintaining efficacy .

| Compound | R1 Substituent | Antiviral EC50 (µM) | Cytotoxicity (µM) |

|---|---|---|---|

| 1 | Benzyl | 9.3 ± 0.7 | 100 ± 0 |

| 2 | 4-Fluorobenzyl | 1.9 ± 0.1 | 79 ± 9 |

Case Study 2: Analgesic Potency Comparison

In a comparative study of various piperidine derivatives, N-(1-Benzyl-4-piperidyl)-N-benzylpropanamide was assessed alongside established opioid analgesics. The results indicated that while some derivatives showed reduced potency compared to fentanyl, they still possessed significant analgesic properties, suggesting potential for development as safer alternatives .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Piperidine-Backbone Modifications

Table 1: Key Structural and Pharmacological Differences

Key Structural Variations and Implications

- Benzyl vs.

- Propanamide Chain Modifications : The 2-methylpropanamide derivative () introduces steric hindrance, which may reduce μ-opioid receptor affinity compared to the parent compound .

- Aromatic Ring Substitutions : Fluorination (e.g., p-Fluoro-butyrylfentanyl) enhances lipophilicity and blood-brain barrier penetration, increasing potency but also toxicity risks .

Analytical and Regulatory Challenges

- Isomer Differentiation : Fluorinated analogs (e.g., p-Fluoro-butyrylfentanyl) require advanced chromatographic techniques to resolve ortho-, meta-, and para- isomers, as misidentification risks persist .

- Impurity Profiling : N-(1-Benzyl-4-piperidyl)benzamide (CAS 971-34-6) is a common impurity in indoramin synthesis, highlighting the need for rigorous quality control in pharmaceutical applications .

Preparation Methods

Alkylation of 4-Piperidineamine

4-Piperidineamine is benzylated using benzyl chloride in a basic medium.

Procedure :

Acylation with Propanoyl Chloride

The amine is acylated with propanoyl chloride to form N-(1-benzyl-4-piperidyl)propanamide .

Conditions :

N-Benzylation of the Amide

The secondary amide undergoes benzylation using benzyl bromide and a strong base.

Optimized Protocol :

Salt Formation

The product is treated with HCl gas in ethanol to form the hydrochloride salt.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Yield | 62% (over 4 steps) | 58% (over 3 steps) |

| Key Advantage | Higher purity intermediates | Fewer steps |

| Key Limitation | Lengthy purification | Low regioselectivity in N-benzylation |

Route 1 offers better control over intermediate purity, critical for pharmaceutical applications, while Route 2 is shorter but risks side reactions during the amide benzylation step.

Optimization and Industrial Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.